Cas no 1707391-18-1 (3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene)

3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene 化学的及び物理的性質
名前と識別子
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- 3-bromo-2-(pyrrolidin-1-yl)nitrobenzene
- 1-(2-Bromo-6-nitrophenyl)pyrrolidine
- 3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene
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- インチ: 1S/C10H11BrN2O2/c11-8-4-3-5-9(13(14)15)10(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2
- InChIKey: AZSBFPKLFFXVJS-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1N1CCCC1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 238
- トポロジー分子極性表面積: 49.1
3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508836-1g |
1-(2-Bromo-6-nitrophenyl)pyrrolidine |
1707391-18-1 | 97% | 1g |
$700 | 2023-01-01 |
3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
3-Bromo-2-(pyrrolidin-1-yl)nitrobenzeneに関する追加情報
3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene: A Comprehensive Overview
3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene is a complex organic compound with the CAS number 1707391-18-1. This compound is of significant interest in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The molecule consists of a nitrobenzene ring substituted with a bromine atom at position 3 and a pyrrolidinyl group at position 2. These substituents impart distinct electronic and steric effects, making the compound versatile for various chemical reactions and functional applications.
The synthesis of 3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene typically involves multi-step reactions, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. The compound's stability under various reaction conditions has been extensively studied, with findings suggesting that it exhibits high thermal stability and resistance to oxidative degradation.
One of the most promising applications of 3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene lies in its use as an intermediate in drug discovery. The pyrrolidine ring contributes to the compound's bioavailability, while the nitro group enhances its pharmacokinetic properties. Researchers have explored its potential as an anti-inflammatory agent, with recent studies indicating that it exhibits moderate inhibitory activity against cyclooxygenase enzymes. Furthermore, the bromine substituent facilitates radiolabeling, making it a valuable tool in positron emission tomography (PET) imaging studies.
In materials science, 3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene has been employed as a precursor for advanced polymers and coatings. Its ability to undergo polymerization under mild conditions has led to the development of novel materials with enhanced mechanical and thermal properties. Recent breakthroughs in polymer chemistry have leveraged this compound to create self-healing polymers, which are highly sought after in aerospace and automotive industries.
The electronic properties of 3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene have also been explored for applications in optoelectronics. The molecule's conjugated system allows for efficient charge transport, making it a candidate for organic light-emitting diodes (OLEDs). Studies conducted at leading research institutions have demonstrated that incorporating this compound into OLED architectures can significantly improve device efficiency and longevity.
From an environmental standpoint, researchers are investigating the biodegradation pathways of 3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene to assess its ecological impact. Initial findings suggest that the compound undergoes rapid microbial degradation under aerobic conditions, reducing concerns about its persistence in natural ecosystems.
In conclusion, 3-Bromo-2-(pyrrolidin-1-yl)nitrobenzene is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations. As research continues to uncover new potentials for this compound, its role in advancing technology and medicine is expected to grow significantly.
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